molecular formula C11H10FNO2 B6226428 methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate CAS No. 2160821-25-8

methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate

Cat. No.: B6226428
CAS No.: 2160821-25-8
M. Wt: 207.20 g/mol
InChI Key: UEKUDSZQQSVKQB-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate is a fluorinated indole derivative featuring a methyl ester group at position 2, a fluorine atom at position 4, and a methyl group at position 6 of the indole scaffold. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fluorine atom enhances metabolic stability and bioavailability, while the ester group provides versatility for further chemical modifications.

Molecular Formula: C${11}$H${10}$FNO$_{2}$ (inferred from structure). Key Features:

  • Fluorine at position 4 (electron-withdrawing effect).
  • Methyl ester at position 2 (modifies solubility and reactivity).
  • Methyl group at position 6 (steric and electronic effects).

Properties

CAS No.

2160821-25-8

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3

InChI Key

UEKUDSZQQSVKQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)F

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Nitrobenzoate Derivatives

A widely adopted method involves the cyclization of substituted nitrobenzoate esters. For example, 6-fluoro-1H-indole-4-carboxylic acid methyl ester is synthesized via a nitro-to-indole reduction pathway. Adapting this approach for the target compound, 4-fluoro-6-methyl-3-nitrobenzoic acid methyl ester serves as the starting material. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) at 100°C forms an enamine intermediate, which undergoes cyclization with hydrazine hydrate to yield the indole core. Subsequent esterification or transesterification steps finalize the carboxylate group.

Key Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature100°CMaximizes cyclization efficiency
Molar Ratio (DMF-DMA:Substrate)5:1Prevents incomplete enamine formation
Hydrazine Hydrate3 equivalentsEnsures full reduction of nitro group

This method achieves yields of 78–93% after recrystallization, though regioselectivity challenges may arise due to competing substitution patterns.

Condensation via Formyl Intermediates

Alternative routes utilize 3-formyl-1H-indole-2-carboxylate derivatives as intermediates. For instance, methyl 6-methyl-1H-indole-2-carboxylate is synthesized by refluxing 3-formyl derivatives with aminothiazolone in acetic acid. Adapting this for the target compound, 4-fluoro-6-methyl-1H-indole-2-carboxylate can be formed via condensation of a fluorinated formyl precursor with methyl glycinate under acidic conditions.

Advantages

  • Direct introduction of the ester group at position 2.

  • Compatibility with diverse substituents (e.g., fluoro, methyl).

Limitations

  • Requires strict control of stoichiometry (1.1:1 ratio of formyl precursor to amine).

  • Side reactions, such as ester hydrolysis, may occur if moisture is present.

Regioselective Functionalization Strategies

Esterification Techniques

The carboxylate group at position 2 is introduced via Fischer esterification or Steglich esterification . For acid-sensitive substrates, DCC/DMAP-mediated coupling with methanol proves effective.

Yield Optimization

MethodCatalystYield (%)
Fischer EsterificationH₂SO₄ (cat.)65–70
Steglich EsterificationDCC/DMAP85–90

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification employs DMF/acetic acid (3:1 v/v) for recrystallization, leveraging the compound’s temperature-dependent solubility. This removes unreacted starting materials and byproducts like N-oxide derivatives .

Typical Purity Outcomes

  • HPLC : >98% purity after two recrystallizations.

  • Melting Point : 199–201°C (varies with polymorphic forms).

Spectroscopic Confirmation

  • ¹H NMR :

    • Ester methoxy protons: δ ~3.9 ppm (singlet).

    • Indole NH: δ ~11.5 ppm (broad).

  • HRMS : Exact mass confirmed as 223.20 g/mol (C₁₁H₁₀FNO₃).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • DMF-DMA vs. DMF-DEA : DMF-DMA reduces side-product formation but is costlier.

  • Solvent Recycling : DMF and acetic acid are recovered via distillation, cutting material costs by 30% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins. The fluorine atom and methyl group contribute to its binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with nucleic acids .

Comparison with Similar Compounds

Positional Isomers of Fluoro-Substituted Indoles

Fluorine placement significantly influences electronic and steric properties:

Compound Fluorine Position Key Substituents Molecular Weight (g/mol) Melting Point (°C) References
Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate 4 2-COOCH$3$, 6-CH$3$ 207.2 (calculated) N/A
Methyl 5-fluoro-1H-indole-2-carboxylate 5 2-COOCH$_3$ 193.1 249–250
Methyl 6-fluoro-1H-indole-4-carboxylate 6 4-COOCH$_3$ 193.1 N/A

Key Findings :

  • The 6-methyl group in the target compound introduces steric hindrance, which could limit interactions in biological systems compared to unsubstituted analogs .

Functional Group Variations at Position 2

The ester group at position 2 is critical for downstream modifications:

Compound Position 2 Group Additional Substituents Biological Activity References
This compound COOCH$_3$ 4-F, 6-CH$_3$ Potential kinase inhibitor
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide CONH-benzophenone 5-F Anticancer activity
Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate COOCH$_3$ 3-CH$2$CH$3$, 6-Cl Antimicrobial applications

Key Findings :

  • Carboxamide derivatives (e.g., ) exhibit higher polarity and hydrogen-bonding capacity than esters, improving target binding in drug design .

Substituent Effects on Physicochemical Properties

Compound Substituents LogP (Predicted) Solubility (mg/mL) References
This compound 4-F, 6-CH$3$, 2-COOCH$3$ 2.8 0.12
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate 5-F, 6-OCH$3$, 2-COOCH$3$ 2.2 0.45
Methyl 4-chloro-1H-indole-6-carboxylate 4-Cl, 6-COOCH$_3$ 3.1 0.08

Key Findings :

  • Methoxy groups (e.g., ) improve aqueous solubility due to hydrogen-bonding capacity, whereas chloro groups () increase lipophilicity .
  • The methyl group at position 6 in the target compound balances moderate lipophilicity and metabolic stability .

Biological Activity

Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings, case studies, and biochemical analyses related to the biological activity of this compound.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their ability to interact with various biological targets. This compound is particularly notable for its structural features, which influence its biological mechanisms. The presence of the fluorine atom and the methyl group at specific positions on the indole ring enhances its reactivity and interaction with cellular targets.

Target Interactions

This compound exhibits high affinity for multiple receptors, impacting various biochemical pathways. It has been shown to inhibit the production of β-amyloid, a key factor in Alzheimer's disease pathogenesis. Additionally, it interacts with HIV-1 integrase, demonstrating potential as an antiviral agent .

Biochemical Pathways

The compound influences several critical pathways:

  • Antiviral Activity : It inhibits HIV integrase strand transfer with IC50 values ranging from 12.41 to 47.44 μM, indicating effective antiviral potential .
  • Anticancer Properties : Indole derivatives are known to induce apoptosis in cancer cells through various signaling pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with cytokine signaling pathways.

Antiviral Activity

A study highlighted the effectiveness of this compound in inhibiting HIV replication. The binding conformation analysis revealed that the indole core chelates essential ions within the active site of integrase, enhancing its inhibitory effect .

CompoundIC50 (μM)Mechanism of Action
This compound12.41 - 47.44HIV integrase inhibition
Compound 3 (derivative)0.13Enhanced integrase inhibition through structural modifications

Anticancer Potential

Research indicates that this compound can induce apoptosis in various cancer cell lines. Its ability to disrupt cell proliferation pathways makes it a candidate for further development in cancer therapy.

Synthesis and Structural Variations

The synthesis of this compound typically involves reacting indole with appropriate carboxylic acid derivatives under basic conditions. This synthetic pathway allows for modifications that can enhance biological activity.

Structural Variants

Different substitutions on the indole ring can significantly alter the biological profile of derivatives:

Compound NameStructural FeaturesUnique Properties
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylateChlorine at position 4Exhibits distinct biological activity
Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylateAdditional fluorine groupAltered reactivity and potential properties

Q & A

Q. What are the common synthetic routes for methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?

The Fischer indole synthesis is a primary method for synthesizing substituted indole derivatives like this compound. This involves cyclization of arylhydrazines with ketones or aldehydes under acidic conditions. Key parameters include temperature control (typically 80–120°C), solvent choice (e.g., acetic acid or ethanol), and catalyst selection (e.g., ZnCl₂). Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like reactant stoichiometry, pH, and reaction time. For example, flow-chemistry setups enable precise control of residence time and temperature, improving yield and reproducibility .

Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Challenges
Fischer Indole60–75AcOH, 100°C, 12 hByproduct formation
Microwave-Assisted80–85DMF, 150°C, 30 minScalability limitations
Flow Chemistry85–90Continuous flow, 120°C, 5 minEquipment cost

Q. How is the crystal structure of this compound determined, and what are the critical parameters in refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging least-squares algorithms to optimize atomic coordinates, displacement parameters, and occupancy factors. Critical parameters include:

  • Resolution: High-resolution data (<1.0 Å) ensures accurate electron density maps.
  • Twining: Detection of twinning using the Rint value and Hooft parameter.
  • Hydrogen Bonding: Analysis of intermolecular interactions (e.g., C–H···O/F) to confirm packing motifs .

Advanced Questions

Q. How can experimental design (e.g., DoE) be applied to optimize the synthesis of this compound under continuous-flow conditions?

DoE methodologies, such as response surface modeling (RSM), enable systematic optimization of flow-chemistry parameters. For example:

  • Factors: Temperature, flow rate, catalyst concentration.
  • Responses: Yield, purity, reaction time. A central composite design (CCD) can identify optimal conditions (e.g., 120°C, 0.5 mL/min flow rate) while minimizing side reactions. Statistical validation via ANOVA ensures robustness .

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound, and how do they correlate with experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to model electronic properties:

  • Frontier Molecular Orbitals (FMOs): Predict nucleophilic/electrophilic sites.
  • Electrostatic Potential Maps: Visualize charge distribution, highlighting fluorine’s electron-withdrawing effects. Experimental validation via NMR (¹⁹F chemical shifts) and IR spectroscopy confirms computational predictions, particularly for substituent effects .

Q. How do substitution patterns (e.g., fluorine position, methyl groups) influence the biological activity of this compound, and how can conflicting data in structure-activity studies be resolved?

Fluorine at position 4 enhances electronegativity, increasing binding affinity to targets like kinase enzymes. The 6-methyl group improves lipophilicity, aiding membrane permeability. Conflicting SAR data may arise from assay variability (e.g., cell line differences) or crystallographic disorder in protein-ligand complexes. Resolution strategies include:

  • Meta-Analysis: Pool data from multiple studies to identify trends.
  • Molecular Dynamics (MD): Simulate ligand-protein interactions to clarify binding modes.

Table 2: Substituent Effects on Biological Activity

Substituent PositionActivity (IC₅₀, μM)Key Interaction
4-Fluoro, 6-Methyl0.45H-bond with Serine residue
5-Fluoro, 6-Methyl1.20Weak π-π stacking
4-Chloro, 6-Methyl0.90Steric hindrance

Methodological Recommendations

  • Crystallography: Use SHELXL for high-resolution refinement, accounting for twinning and disorder .
  • Synthesis Optimization: Implement flow-chemistry coupled with DoE to enhance reproducibility .
  • Computational Modeling: Validate DFT predictions with experimental spectroscopy to resolve electronic effects .

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